molecular formula C19H21ClN2O6 B11016631 N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide

Cat. No.: B11016631
M. Wt: 408.8 g/mol
InChI Key: LFHLAWDENFHEJU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide core substituted with chloro and nitro groups on the phenyl ring, and ethoxy groups on the benzamide ring. Its unique structure lends itself to a variety of chemical reactions and applications.

Properties

Molecular Formula

C19H21ClN2O6

Molecular Weight

408.8 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C19H21ClN2O6/c1-4-26-16-9-12(10-17(27-5-2)18(16)28-6-3)19(23)21-15-11-13(22(24)25)7-8-14(15)20/h7-11H,4-6H2,1-3H3,(H,21,23)

InChI Key

LFHLAWDENFHEJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzene to produce 2-chloro-5-nitrobenzene. This intermediate is then reacted with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and chloro groups can enhance its binding affinity and specificity towards these targets. Additionally, the ethoxy groups may facilitate its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide is unique due to the presence of multiple ethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(2-Chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H21ClN2O
  • Molecular Weight : 408.833 g/mol
  • LogP : 5.18 (predicted), indicating significant lipophilicity which may influence its bioavailability and interaction with biological membranes .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It is hypothesized that this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
  • Nucleic Acid Interaction : There is potential for this compound to interact with nucleic acids, thereby affecting gene expression and protein synthesis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. A notable study evaluated the anticancer effects of related compounds against various cancer cell lines, demonstrating selective cytotoxicity at micro- and submicromolar concentrations. These compounds activated apoptotic pathways in tumor cells, suggesting a mechanism involving mitochondrial pathways and caspase-independent apoptosis .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the anticancer efficacy against the NCI60 cell line panel.
    • Findings : The compound displayed selective growth inhibition in leukemia and breast cancer cell lines. The mechanism involved the activation of intrinsic apoptotic pathways mediated by mitochondria .
  • Enzyme Interaction Studies :
    • Objective : Investigate the inhibitory effects on specific metabolic enzymes.
    • Findings : The compound showed promising results as an enzyme inhibitor, potentially useful in drug development targeting metabolic disorders.

Comparative Biological Activity

Compound NameActivity TypeTargeted PathwaysReference
This compoundAnticancerApoptotic signaling
Related Nitro CompoundsEnzyme InhibitionMetabolic pathways
Benzamide DerivativesReceptor ModulationVarious receptor-mediated pathways

Research Applications

This compound serves as a valuable model compound in pharmaceutical research for several reasons:

  • Lead Compound Development : Its structural features make it a candidate for developing new drugs targeting specific enzymes or receptors.
  • Biological Model Studies : It can be utilized to study the effects of nitro and chloro substituents on biological activity, aiding in the design of more effective therapeutic agents .

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